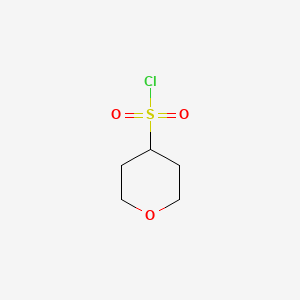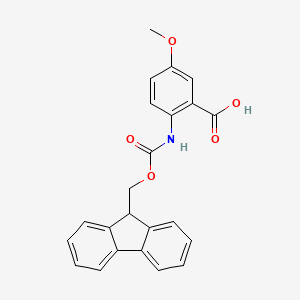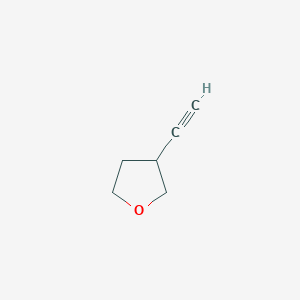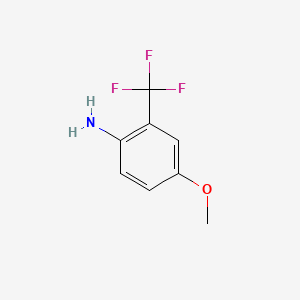
Tetrahydro-2H-pyran-4-sulfonyl chloride
Übersicht
Beschreibung
Tetrahydro-2H-pyran-4-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered cyclic ether with five carbon atoms and one oxygen atom, and a sulfonyl chloride group attached to the fourth carbon of the ring. This functional group is known for its reactivity and ability to be transformed into various other functional groups, making it a valuable building block in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of tetrahydro-2H-pyran derivatives can be achieved through various methods. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, which are structurally related to tetrahydro-2H-pyrans, can be synthesized by reacting pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine, demonstrating the versatility of sulfonyl-containing compounds in synthesis . Additionally, magnetic iron oxide supported phenylsulfonic acid has been used as an efficient nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans, highlighting the potential for environmentally friendly synthesis methods involving sulfonyl groups .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran derivatives can be quite diverse, depending on the substituents attached to the ring system. For example, the title compound in one study adopts a cis-fused conformation between the pyrrolidine and dihydropyran rings, with the sulfonyl group displaying a distorted tetrahedral geometry . This indicates that the sulfonyl group can influence the overall conformation and geometry of the tetrahydro-2H-pyran derivatives.
Chemical Reactions Analysis
Tetrahydro-2H-pyran derivatives can undergo a variety of chemical reactions due to the presence of the reactive sulfonyl group. Consecutive reactions with sulfoximines have been used to synthesize 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans, showcasing the reactivity of sulfonyl-containing compounds in creating complex molecules with high regio- and chemoselectivity . Furthermore, sulfonic acid-functionalized pyridinium chloride has been utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the role of sulfonyl groups in facilitating multi-component condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by the presence of the sulfonyl group. The sulfonyl group's reactivity allows for the synthesis of various polysubstituted ring-fused systems, which can have different physical and chemical properties . The use of sulfonic acid-functionalized nanoparticles as catalysts for the synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[2,3-c]pyrazole derivatives further illustrates the impact of the sulfonyl group on the properties of the resulting compounds, such as their solubility, stability, and reactivity .
Wissenschaftliche Forschungsanwendungen
Application 1: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans
- Summary of the Application : Tetrahydro-2H-pyran-4-sulfonyl chloride is used in the stereoselective synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans. These compounds are key structural motifs in a vast number of different physiologically active compounds .
- Methods of Application or Experimental Procedures : The synthesis involves a ring-expansion of monocyclopropanated pyrroles and furans, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved through a cyclopropylcarbinyl cation rearrangement .
- Results or Outcomes : The targeted transformations of the obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis .
Application 2: Synthesis of 2,2,4,5-Tetrasubstituted 2HPs
- Summary of the Application : Tetrahydro-2H-pyran-4-sulfonyl chloride is used in the synthesis of 2,2,4,5-tetrasubstituted 2HPs . These compounds are important in the field of organic chemistry due to their wide range of applications .
- Methods of Application or Experimental Procedures : The synthesis involves a metal-free domino strategy from propargyl vinyl esters . The strategy made use of an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set of reactions .
- Results or Outcomes : The result is the formation of 2,2,4,5-tetrasubstituted 2HPs .
Application 3: Synthesis of 2,2,4,5-Tetrasubstituted 2HPs
- Summary of the Application : Tetrahydro-2H-pyran-4-sulfonyl chloride is used in the synthesis of 2,2,4,5-tetrasubstituted 2HPs . These compounds are important in the field of organic chemistry due to their wide range of applications .
- Methods of Application or Experimental Procedures : The synthesis involves a metal-free domino strategy from propargyl vinyl esters . The strategy made use of an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set of reactions .
- Results or Outcomes : The result is the formation of 2,2,4,5-tetrasubstituted 2HPs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxane-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBPTQNEOJFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627191 | |
| Record name | Oxane-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-sulfonyl chloride | |
CAS RN |
338453-21-7 | |
| Record name | Oxane-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

